molecular formula C20H21NO4 B6598836 N-Fmoc-(S)-3-(methylamino)butanoic acid CAS No. 882183-85-9

N-Fmoc-(S)-3-(methylamino)butanoic acid

Cat. No.: B6598836
CAS No.: 882183-85-9
M. Wt: 339.4 g/mol
InChI Key: GXAUJSQFKHUHKZ-ZDUSSCGKSA-N
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Description

Context within Non-Canonical Amino Acid Chemistry and Beta-Amino Acid Research

N-Fmoc-(S)-3-(methylamino)butanoic acid belongs to the class of non-canonical amino acids (ncAAs), which are amino acids not found among the 20 standard proteinogenic amino acids. nih.gov The incorporation of ncAAs into peptides is a key strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess enhanced properties like increased resistance to enzymatic degradation. nih.govresearchgate.net

Specifically, this compound is distinguished by two key features:

Beta-Amino Acid Structure: Unlike canonical alpha-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group (the alpha-carbon), in beta-amino acids, the amino group is on the second carbon from the carboxyl group (the beta-carbon). nih.gov The inclusion of β-amino acids into peptide chains induces different secondary structures (e.g., helices and sheets) compared to their α-amino acid counterparts, influencing the peptide's conformation and biological activity.

N-Alkylation: The amino group is N-methylated, a modification where a methyl group replaces a hydrogen atom on the backbone amide nitrogen. N-methylated amino acids are found in nature and are known to impart specific properties to peptides, such as increased metabolic stability by hindering protease cleavage and improved membrane permeability. nih.gov However, their synthesis can be hampered by high costs and the limited availability of many N-methylated variants. nih.gov

Significance as a Versatile Synthetic Building Block in Peptide Science

The primary utility of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is central to its versatility in this context. Fmoc-based chemistry has become a dominant strategy in SPPS for several reasons. altabioscience.comnih.gov

The key advantage of the Fmoc group is its base-lability; it is typically removed under mild basic conditions (e.g., using piperidine (B6355638) in DMF), while the side-chain protecting groups and the peptide's linkage to the resin are acid-labile. altabioscience.comembrapa.br This "orthogonality" prevents the premature cleavage of side-chain protectors during the repeated deprotection steps of the alpha-amino group, a problem sometimes encountered with the older Boc/Benzyl protection strategy. nih.gov The milder conditions of Fmoc-SPPS are also compatible with a wider range of sensitive and modified amino acids, facilitating the synthesis of complex peptides like those with post-translational modifications. altabioscience.comnih.gov

By using this compound, chemists can introduce a specific N-methylated beta-amino acid residue at a precise location within a peptide sequence. This allows for the rational design of peptidomimetics with tailored three-dimensional structures and enhanced drug-like properties, such as improved stability and bioactivity.

Overview of Key Research Trajectories and Challenges

Current research involving building blocks like this compound is focused on several key areas. A major trajectory is the development of novel peptide-based therapeutics. Peptides containing N-methylated residues are recognized as potentially valuable therapeutic agents due to their interesting biological profiles. nih.gov The introduction of β-amino acids and N-methylation can create peptides that are less susceptible to degradation in the body, a critical hurdle for many natural peptide drugs.

Despite its utility, the use of this compound is not without challenges:

Synthesis of the Monomer: The multi-step chemical synthesis of this compound is more complex and costly than the production of standard Fmoc-protected proteinogenic amino acids. nih.gov The synthesis of its enantiomeric counterpart, N-Fmoc-(R)-3-(methylamino)butanoic acid, for example, involves multiple steps including protection and deprotection reactions. chemicalbook.com

Peptide Coupling Efficiency: The presence of the N-methyl group can create steric hindrance, which may slow down the rate of peptide bond formation during SPPS. embrapa.br This can lead to incomplete reactions and the generation of deletion sequences, requiring optimization of coupling conditions (e.g., using more potent coupling reagents or longer reaction times) to ensure high-yield synthesis. nih.gov

Future research will likely focus on optimizing the synthesis of such specialized monomers and further exploring their incorporation into peptides to investigate novel biological functions and develop next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUJSQFKHUHKZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Advanced Peptide Chemistry and Peptidomimetics

Integration into Solid-Phase Peptide Synthesis (SPPS)

The introduction of N-alkylated amino acids, such as N-Fmoc-(S)-3-(methylamino)butanoic acid, into a growing peptide chain via Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges compared to standard proteinogenic amino acids. The steric hindrance imposed by the N-methyl group necessitates specific adaptations to synthesis protocols to ensure efficient and successful peptide assembly. researchgate.net

The synthesis of peptides containing N-alkylated residues requires specialized methods both for the preparation of the building blocks and for their incorporation during SPPS. An efficient route for preparing N-methylamino acids involves the N-alkylation of N-α-arylsulfonylamino esters, which can be improved by using reagents like dimethyl sulfate (B86663) and DBU. iris-biotech.de Subsequent ester cleavage using an S(_{N})2-type saponification with lithium iodide helps to avoid the racemization that can occur with other methods. iris-biotech.de

Several established methods facilitate the on-resin N-alkylation or the preparation of N-alkyl-N-Fmoc amino acid monomers for direct use in SPPS:

The Oxazolidinone Method : Commercially available Fmoc amino acids can be condensed with an aldehyde (such as paraformaldehyde for methylation) to form stable oxazolidin-5-one intermediates. researchgate.net These intermediates then undergo reductive ring-opening with a reagent mixture like triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) to yield the desired N-alkyl-N-Fmoc amino acids. researchgate.net

The Biron-Kessler Method : This solid-phase approach involves protecting the α-amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), which acidifies the amine proton. iris-biotech.de This allows for direct N-alkylation on the resin using a methylating agent. The o-NBS group is then removed to allow for the continuation of peptide chain elongation. iris-biotech.de

These methods provide robust pathways for accessing the necessary building blocks for synthesizing N-methylated peptides. iris-biotech.deiris-biotech.de

The incorporation of N-methylated amino acids introduces a predisposition to specific side reactions that can compromise the yield and purity of the target peptide.

Diketopiperazine (DKP) Formation : This is a frequent side reaction in SPPS, where the N-terminal amine of a dipeptide on the resin attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP. acs.orgchempep.com N-alkylated amino acids, particularly at the second position (from the N-terminus), are highly prone to promoting this reaction. chempep.com The preference for a cis-amide bond configuration, which is common with N-alkyl residues, facilitates this intramolecular cyclization. chempep.com

Oxazolonium-Mediated Chain Cleavage : While oxazolone (B7731731) formation is a known pathway for racemization during the coupling of standard amino acids, a related issue arises with N-methylated peptides. mdpi.comnih.gov During the final acidic cleavage from the resin (e.g., with TFA), fragmentation can occur, particularly at the amide bond between two consecutive N-methylamino acid residues. researchgate.net This has been attributed to the formation of an oxazolonium ion intermediate, which leads to cleavage of the peptide backbone. researchgate.net The duration of the acid cleavage step is a critical factor, with shorter times minimizing this fragmentation. researchgate.net

Side ReactionDescriptionMitigation Strategies
Diketopiperazine (DKP) Formation Intramolecular cyclization of a resin-bound dipeptide, leading to chain termination and cleavage from the resin. Highly prevalent with N-terminal secondary amino acids (e.g., Proline, N-methyl amino acids). acs.orgchempep.com- Use of sterically hindered resins like 2-chlorotrityl chloride (CTC) resin. chempep.com- Coupling of pre-formed dipeptide units instead of single amino acids. acs.org- Modifying Fmoc-deprotection conditions (e.g., using 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine (B6355638) in DMF). chempep.com
Oxazolonium-Mediated Chain Cleavage Fragmentation of the peptide backbone during final acid cleavage, often occurring between consecutive N-methylated residues via an oxazolonium intermediate. researchgate.net- Minimize the duration of the final acid cleavage step. researchgate.net
Racemization Loss of stereochemical integrity at the α-carbon during coupling, often proceeding through an oxazolone intermediate. mdpi.comnih.gov- Use of coupling additives like HOAt or HOBt. mdpi.comnih.gov- Pre-activation of the carboxylic acid component to avoid excess activation reagent. iris-biotech.de- Use of urethane-based protecting groups like Fmoc, which are less prone to this issue than N-acyl groups. researchgate.netpeptide.com
Inefficient Coupling Slow or incomplete amide bond formation due to the steric hindrance of the N-methyl group on the incoming amino acid or the resin-bound amine. researchgate.netbiotage.com- Use of more potent coupling reagents (e.g., HATU, PyAOP, PyBOP). mdpi.combiotage.com- Performing a second coupling (double coupling). digitellinc.com- Increasing reagent concentration. digitellinc.com

This table is generated based on information from multiple sources. researchgate.netiris-biotech.deacs.orgchempep.commdpi.comnih.govpeptide.combiotage.comdigitellinc.com

The steric bulk of the N-methyl group significantly reduces the nucleophilicity of the secondary amine, making the coupling of an incoming amino acid to an N-methylated residue challenging. researchgate.netbiotage.com Similarly, activating the carboxyl group of an N-methylated amino acid for coupling to a primary or secondary amine on the resin also requires more forceful conditions.

Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (B26582) (HOBt), are often inefficient for these sterically hindered couplings. mdpi.com More potent activating agents are required to achieve high yields and avoid deletion sequences. mdpi.combiotage.com

Coupling ReagentEfficacy with N-Alkyl Amino AcidsNotes
DIC / HOBt Low to ModerateOften insufficient for sterically hindered couplings involving N-methylated residues. mdpi.com
TBTU ModerateCan be used but may be less effective than more potent aminium/uronium salts for very bulky residues. mdpi.com
HBTU / HCTU ModerateGenerally less effective for N-methyl amino acid couplings compared to HATU. biotage.com
HATU / HOAt HighConsidered one of the most effective reagent systems for coupling N-methylated amino acids and for coupling to N-methylated residues. The aza-analog HOAt accelerates acylation and helps suppress racemization. mdpi.comnih.govbiotage.com
PyBOP / PyAOP HighPhosphonium salt-based reagents that are highly effective for difficult couplings, including those involving N-methylated amino acids. researchgate.netbiotage.com

This table is generated based on information from multiple sources. researchgate.netmdpi.comnih.govbiotage.com

Therefore, while derivatives of this compound can be integrated into SPPS, their successful use is contingent on moving beyond "standard" coupling conditions and employing more powerful reagents like HATU or PyBOP, often in conjunction with extended reaction times or double coupling protocols. mdpi.combiotage.comdigitellinc.com

Design and Synthesis of Peptidomimetics Utilizing this compound Units

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. nih.govrsc.org The incorporation of N-methylated amino acids like this compound is a powerful strategy in peptidomimetic design. digitellinc.com

The process of designing peptidomimetics often begins with identifying the key amino acid residues responsible for biological activity (the pharmacophore) and their required three-dimensional arrangement. digitellinc.com N-methylation is a key tool for constraining the peptide backbone into a specific conformation that mimics the bioactive state. nih.govnih.gov By replacing a standard amide proton with a methyl group, the hydrogen bond donating capacity is removed, and a new steric constraint is introduced. acs.orgnih.gov

This modification serves several purposes in scaffold design:

Mimicking Natural Scaffolds : Many natural products with excellent pharmacokinetic profiles, such as cyclosporine, are multiply N-methylated cyclic peptides. nih.gov Synthetically incorporating N-methylated units allows chemists to emulate these successful natural scaffolds.

Systematic Scanning : An "N-methyl scan," where each residue in a peptide sequence is systematically replaced with its N-methylated counterpart, is a powerful technique. mdpi.com By synthesizing a library of these analogs, researchers can identify positions where N-methylation enhances activity, stability, or permeability, thereby mapping the structural requirements for optimal function. mdpi.comnih.gov

The use of this compound and similar building blocks allows for the rational design of peptide-based drug candidates with structures pre-organized for biological interaction. digitellinc.comrsc.org

The introduction of a methyl group on the amide nitrogen has profound effects on the physicochemical properties of a peptide, directly impacting its therapeutic potential. acs.org

Enhanced Metabolic Stability : Peptides are rapidly degraded in the body by proteases. The N-methyl group provides steric hindrance that can block the approach of these enzymes, preventing cleavage of the adjacent peptide bonds. acs.orgnih.gov This modification can dramatically increase the in-vivo half-life of a peptide. For example, the N-methylation of a single amide bond in one study increased a peptide's half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. nih.gov

Conformational Control : N-methylation influences the local and global conformation of a peptide. It disrupts the formation of regular secondary structures like α-helices and β-sheets, which rely on backbone hydrogen bonds, but it can be used to stabilize specific β-turns and other non-regular structures. acs.org This conformational modulation can be used to fine-tune a peptide's binding affinity and selectivity for different receptor subtypes. nih.gov

PropertyEffect of N-MethylationScientific Rationale
Proteolytic Resistance IncreasedSteric hindrance from the methyl group prevents protease binding and subsequent amide bond cleavage. acs.orgnih.gov
Membrane Permeability IncreasedReduces hydrogen bond donor capacity, breaking internal hydrogen bonds and increasing lipophilicity, which favors passage through lipid bilayers. acs.orgnih.gov
Conformational Flexibility DecreasedRestricts rotation around the N-Cα and C-N bonds, locking the backbone into a more defined conformation. digitellinc.comnih.gov
Hydrogen Bonding ModifiedEliminates the amide proton as a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets. acs.orgnih.gov
Receptor Selectivity Can be ModulatedBy altering the peptide's 3D shape, N-methylation can enhance binding to a specific receptor subtype while decreasing affinity for others. nih.gov

This table is generated based on information from multiple sources. acs.orgdigitellinc.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Modified Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure correlates with its biological activity. acs.orgnih.gov The incorporation of this compound into a peptide sequence is a strategic decision in SAR studies, aimed at probing and understanding the precise requirements for molecular recognition and function. acs.org This is achieved by systematically altering the peptide's structural and conformational properties.

The two primary features of this compound that are exploited in SAR studies are the N-methyl group and the β-amino acid backbone.

N-Methylation: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can profoundly impact a peptide's conformational flexibility and its interactions with biological targets. nih.gov In SAR studies, this modification is used to test the importance of specific backbone hydrogen bonds for maintaining the bioactive conformation. acs.orgnih.gov For instance, an "N-methyl scan," where residues are systematically replaced with their N-methylated counterparts, can identify which amide protons are critical for binding and which can be modified to improve properties like membrane permeability without sacrificing activity. science.govacs.org The loss of a hydrogen bond can sometimes be compensated for by other favorable interactions, a discovery often made through such systematic modifications. acs.org

β-Amino Acid Backbone: Unlike natural α-amino acids, β-amino acids have an additional carbon atom in their backbone. This extends the peptide chain and alters the spatial orientation of the side chains, introducing significant conformational constraints. acs.orgnih.gov Utilizing β-amino acids in SAR studies allows researchers to explore novel backbone geometries and side-chain presentations that are inaccessible with standard α-amino acids. acs.org This is particularly valuable when the precise three-dimensional structure of a peptide bound to its receptor is unknown, as it allows for the creation of conformationally restricted analogues to map the required pharmacophore. acs.org

The strategic placement of this compound can thus provide critical data on the conformational and electronic requirements for a peptide's biological activity, guiding the design of more potent and selective analogues. nih.gov

Structural FeatureRole in SAR StudiesPotential Impact on Peptide Activity
N-Methyl Group Eliminates backbone N-H hydrogen bond donor; introduces steric bulk.Modulates conformational flexibility; can increase or decrease binding affinity depending on the importance of the H-bond. nih.govacs.org
β-Amino Acid Backbone Extends peptide backbone; alters side-chain orientation; induces specific secondary structures (e.g., helices, turns). acs.orgCreates novel, stable conformations; explores different pharmacophore arrangements to optimize receptor binding. acs.orgnih.gov
Fmoc Group Provides a bulky, aromatic moiety (if retained in the final molecule).Can participate in π-π stacking or hydrophobic interactions with the target, potentially enhancing binding affinity. nih.gov

Development of Biologically Active Peptide Analogues and Probes

The unique structural characteristics of this compound make it a valuable component for developing next-generation peptide-based tools and therapeutics.

Engineering of Modified Peptides with Enhanced Properties

A major limitation for the therapeutic use of natural peptides is their poor pharmacokinetic profile, including low metabolic stability and limited bioavailability. researchgate.netresearchgate.net The incorporation of N-methylated and β-amino acids is a proven strategy to overcome these hurdles. nih.govnih.govprinceton.edu

Proteolytic Resistance: Both N-methylation and the β-amino acid backbone confer significant resistance to degradation by proteases. benthamdirect.comnih.govnih.gov N-methylation disrupts the natural amide bond recognition motif required by many proteases, while the altered backbone of β-amino acids is also poorly recognized by these enzymes. nih.govnih.gov Studies have shown that N-methylation can increase the half-life of peptides in the presence of proteases by several-fold. nih.gov For example, substitution with N-methyl amino acids enhanced the stability of certain lipopeptides in serum, increasing the percentage of remaining peptide after one hour of exposure. nih.gov

Improved Bioavailability and Permeability: N-methylation reduces the number of hydrogen bond donors and increases lipophilicity, which can enhance a peptide's ability to cross biological membranes. nih.govbenthamdirect.comacs.org This modification has been successfully employed to improve the oral bioavailability of peptide drugs. researchgate.netacs.org For example, a multiply N-methylated analogue of the peptide cyclosporine exhibits significant oral bioavailability, a property not seen in its non-methylated counterpart. acs.org

Conformational Control: The introduction of N-methylated amino acids provides a tool to produce stable, folded structures (foldamers) with specific topologies that can differ from those of natural peptides. benthamdirect.comnih.gov This conformational constraint can lock a peptide into its bioactive shape, potentially increasing its affinity and selectivity for a target. researchgate.netnih.gov

ModificationEnhanced PropertyResearch Finding
N-Methylation Proteolytic StabilityN-methylated peptides show significantly slower degradation by proteases like elastase, with half-life increasing threefold or more in some cases. nih.gov
N-Methylation BioavailabilityMultiple N-methylations can drastically improve intestinal permeability, leading to oral bioavailability in peptides that otherwise have none. researchgate.netacs.org
N-Methylation Target Affinity/SelectivityCan modulate binding by altering peptide conformation; has been used to develop novel receptor subtype-selective agonists. science.gov
β-Amino Acid Incorporation Metabolic StabilityThe altered backbone configuration is not readily recognized or cleaved by endogenous proteases, enhancing in vivo stability. nih.gov

Exploration of N-Methylated Beta-Amino Acids as Protease Inhibitors

The same properties that confer metabolic stability also make peptides containing N-methylated β-amino acids excellent candidates for the design of protease inhibitors. researchgate.netmdpi.com Proteases are a major class of drug targets implicated in numerous diseases, including cancer, viral infections, and inflammatory conditions. wikipedia.orgyoutube.com

The rationale for using building blocks like this compound in protease inhibitor design is twofold:

Backbone Resistance: An effective inhibitor must bind to the protease's active site without being cleaved and released. The inherent resistance of the N-methylated β-peptide backbone to proteolysis makes it an ideal scaffold for inhibitors. nih.govmdpi.com

Active Site Interaction: The design of potent inhibitors often relies on creating molecules that mimic the transition state of the substrate. The unique conformational properties of N-methylated β-amino acids can be used to orient side chains in a way that optimally interacts with the protease's binding pockets (S1, S2, etc.). Furthermore, if the Fmoc group is retained in the final structure, its bulky, aromatic fluorenyl moiety can serve as a pharmacophore that makes favorable hydrophobic or π-stacking interactions within the enzyme's active site, contributing significantly to binding affinity.

Peptide Conjugation Strategies and Bioconjugation Chemistry

This compound is intrinsically designed for use in modern peptide synthesis and conjugation. lifetein.comchempep.com The Fmoc (9-fluorenylmethoxycarbonyl) group is the cornerstone of the most widely used solid-phase peptide synthesis (SPPS) strategy. lifetein.comnih.gov This allows for the precise, site-specific incorporation of the N-methylated β-amino acid into a growing peptide chain. nih.gov

Beyond its role as a temporary protecting group that is removed during synthesis, the Fmoc moiety can be intentionally retained in the final molecule to serve as a functional component in a bioconjugate. nih.govnih.gov

Self-Assembly and Hydrogelation: The bulky, aromatic Fmoc group provides a strong driving force for the self-assembly of peptide conjugates through π-π stacking and hydrophobic interactions. nih.govmanchester.ac.uk Even single amino acids or short peptides bearing an N-terminal Fmoc group can spontaneously assemble in aqueous solutions to form nanostructures like fibrils, ribbons, and hydrogels. nih.govnih.govrsc.org These self-assembled biomaterials have applications in drug delivery, tissue engineering, and cell culture. nih.govmanchester.ac.uk

Functional Bioconjugates: Peptides constructed using this compound can be further elaborated into complex bioconjugates. biosyn.com While this specific amino acid provides structural and stability benefits, other functional groups can be incorporated elsewhere in the peptide sequence to act as handles for conjugation. For example, an amino acid with an orthogonal protecting group can be included, allowing for the site-specific attachment of molecules such as:

Fluorophores for cellular imaging and probes.

Chelating agents for radiolabeling in diagnostics.

Small-molecule drugs for targeted delivery.

Polymers like polyethylene (B3416737) glycol (PEG) to further improve pharmacokinetic properties.

The synthesis of these complex constructs relies on established bioconjugation chemistries that target specific functional groups on the peptide. biosyn.comacs.org

StrategyDescriptionApplication
Fmoc Solid-Phase Peptide Synthesis (SPPS) Stepwise, C-to-N terminal assembly of amino acids on a solid support, using the base-labile Fmoc group for temporary α-amino protection. lifetein.comchempep.comPrecise incorporation of this compound at any desired position in a peptide sequence.
Fmoc-Driven Self-Assembly Retention of the N-terminal Fmoc group in the final peptide, which drives aggregation into nanostructures via π-π stacking. nih.govmanchester.ac.ukFormation of functional biomaterials such as hydrogels for cell culture, diagnostics, and controlled release systems.
Orthogonal Ligation Chemistry Incorporation of a unique reactive handle (e.g., an azide, alkyne, or orthogonally protected lysine) into the peptide sequence during SPPS.Site-specific attachment of probes, drugs, or other macromolecules to the peptide scaffold after synthesis and purification. biosyn.comacs.org

Structural Elucidation and Conformational Analysis of N Fmoc S 3 Methylamino Butanoic Acid and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to the verification of the chemical structure and purity of N-Fmoc-(S)-3-(methylamino)butanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the Fmoc group, the butanoic acid backbone, and the N-methyl group. While specific chemical shifts can vary slightly depending on the solvent and concentration, a representative ¹H NMR spectrum of the enantiomeric (R)-form in DMSO-d₆ shows distinct resonances. chemicalbook.com The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region (approximately 7.3-7.9 ppm). The protons of the butanoic acid moiety and the N-methyl group exhibit signals at specific chemical shifts that are consistent with the proposed structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc protecting group, and the aliphatic carbons of the 3-(methylamino)butanoic acid backbone. The N-methylation introduces a characteristic upfield signal for the methyl carbon.

Conformational studies of N-methylated amino acids and peptides often utilize advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments. These methods can provide insights into the spatial proximity of protons, which helps in determining the preferred conformations of the molecule in solution. For N-methylated peptides, the presence of the methyl group on the amide nitrogen can influence the cis/trans isomerization of the amide bond, a phenomenon that can be studied by temperature-dependent NMR spectroscopy.

Table 1: Representative ¹H NMR Data for N-Fmoc-(R)-3-(methylamino)butanoic acid (Data is for the (R)-enantiomer and is expected to be identical for the (S)-enantiomer in a non-chiral solvent). chemicalbook.com

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.2br. s1HCOOH
7.89d, J = 7.4 Hz2HFmoc aromatic
7.65br. s2HFmoc aromatic
7.41t, J = 7.4 Hz2HFmoc aromatic
7.33t, J = 7.3 Hz2HFmoc aromatic
4.40 - 4.24m4HFmoc CH, CH₂
2.67s3HN-CH₃
2.45 - 2.30br. m2HCH₂COOH
1.37br. d3HCHCH₃

This table is based on reported data for the (R)-enantiomer and serves as a representative example.

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique used for the analysis of this compound. In a typical positive ion mode electrospray ionization (ESI) mass spectrum, the molecule is observed as its protonated form, [M+H]⁺. For this compound (C₂₀H₂₁NO₄, Molecular Weight: 339.39 g/mol ), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 340.1. chemicalbook.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. Common fragmentation pathways for N-Fmoc protected amino acids include the cleavage of the Fmoc group. For carboxylic acids, the loss of water (H₂O) or the carboxyl group (COOH) can also be observed. libretexts.org The fragmentation of the butanoic acid backbone would yield further characteristic ions.

Table 2: Expected Mass Spectrometry Data for this compound

IonFormulaExpected m/zNotes
[M+H]⁺[C₂₀H₂₂NO₄]⁺340.1Protonated molecular ion
[M-C₁₅H₁₀O₂ + H]⁺[C₅H₁₂NO₂]⁺118.1Loss of the Fmoc group
[M-COOH]⁺[C₁₉H₂₁NO₂]⁺295.2Loss of the carboxyl group

This table presents theoretically expected values.

Stereochemical Purity Assessment of the (S)-Enantiomer

The stereochemical purity of this compound is of paramount importance, particularly when it is used as a building block in the synthesis of stereochemically defined peptides and other chiral molecules.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable method for the separation of enantiomers and the determination of the enantiomeric purity of N-Fmoc protected amino acids. phenomenex.com Several types of CSPs have proven effective for the chiral resolution of these compounds.

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives, such as Lux and CHIRALPAK series, are highly effective for the enantioseparation of a wide range of N-Fmoc amino acids. phenomenex.comrsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

Macrocyclic Glycopeptide-based CSPs: Chiral stationary phases based on macrocyclic antibiotics like vancomycin (B549263) and teicoplanin (e.g., CHIROBIOTIC T and R) have also demonstrated excellent enantioselectivity for N-Fmoc amino acids. sigmaaldrich.com

Quinine-based CSPs: Anion-exchanger and zwitterionic CSPs based on quinine (B1679958) have been successfully employed for the enantioseparation of Nα-Fmoc proteinogenic amino acids under both liquid and subcritical fluid chromatographic conditions. nih.gov

The choice of mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic additive (such as trifluoroacetic acid or formic acid), is crucial for achieving optimal separation. phenomenex.com

Capillary electrokinetic chromatography with a chiral additive, such as sulfobutyl ether-β-cyclodextrin, has also been reported for the enantiomeric separation of N-Fmoc amino acids.

The primary methodology for determining the optical purity of this compound is through the analysis of the chromatogram obtained from chiral HPLC. The enantiomeric excess (ee) is a measure of the purity of one enantiomer over the other and is calculated from the peak areas of the two enantiomers in the chromatogram.

The formula for calculating enantiomeric excess is:

ee (%) = (|[Area of (S)-enantiomer] – [Area of (R)-enantiomer]| / ([Area of (S)-enantiomer] + [Area of (R)-enantiomer])) × 100

For high-purity samples, the peak corresponding to the minor enantiomer may be very small, requiring a highly sensitive detector and optimized chromatographic conditions for accurate quantification. phenomenex.com The level of precision required for pharmaceutical applications can be very high, often demanding an enantiomeric purity of ≥99.8% ee. phenomenex.com

Computational Approaches in Conformational Prediction of N-Methylated Peptides (if applicable to related structures)

While specific computational studies on this compound may not be widely published, computational methods are extensively used to predict the conformational preferences of N-methylated peptides and amino acids in general. These studies provide valuable insights into how N-methylation affects the structure and properties of these molecules.

Density functional theory (DFT) and other quantum mechanical methods are used to calculate the conformational energies of N-methylated amino acid derivatives. nih.gov These calculations can help identify the most stable conformations and the energy barriers between them. For instance, N-methylation can influence the cis/trans isomerism of the peptide bond, and computational methods can predict the relative energies of these isomers.

Molecular dynamics (MD) simulations are another powerful tool for exploring the conformational landscape of N-methylated peptides. nih.gov By simulating the movement of the atoms over time, MD can provide a dynamic picture of the molecule's behavior in different environments, such as in solution. These simulations can reveal the preferred backbone and side-chain conformations and how they are influenced by solvent interactions.

For N-methylated peptides, computational studies have shown that the presence of the N-methyl group can restrict the conformational freedom of the peptide backbone, often favoring specific secondary structures. nih.gov This conformational constraint is a key reason why N-methylation is a common strategy in peptide drug design to improve stability and biological activity.

Analytical Methodologies for Detection and Quantification of N Fmoc S 3 Methylamino Butanoic Acid and Its Metabolites/derivatives

Advanced Chromatographic Techniques

Chromatography is the cornerstone for the analysis of N-Fmoc-(S)-3-(methylamino)butanoic acid. The choice of technique is dictated by the sample matrix, the required sensitivity, and the need to resolve stereoisomers.

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique due to its exceptional sensitivity and selectivity. researchgate.netacs.org The inherent structure of this compound, containing the fluorenylmethoxycarbonyl (Fmoc) group, makes it well-suited for reversed-phase liquid chromatography (RPLC). The Fmoc group is hydrophobic, which promotes retention on non-polar stationary phases like C18.

LC-MS/MS analysis provides structural confirmation and quantification, often at very low concentrations. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high-throughput quantitative analysis, which enhances the method's specificity by monitoring a specific precursor-to-product ion transition. nih.gov This is particularly valuable when analyzing complex biological samples where matrix effects can interfere with detection. nist.gov While the Fmoc group itself is primarily a protecting group for synthesis, its presence facilitates robust chromatographic separation and a consistent molecular weight for mass spectrometric detection. creative-proteomics.com

Gas Chromatography (GC) for Specific Derivative Analysis

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. sigmaaldrich.com However, amino acids, including the parent compound 3-(methylamino)butanoic acid, are non-volatile due to their polar, zwitterionic nature. nist.govthermofisher.com Therefore, direct GC analysis of this compound is not feasible. Instead, a specific derivative analysis approach is required.

This process would involve two key stages:

Deprotection: Removal of the Fmoc group to yield the free amino acid, (S)-3-(methylamino)butanoic acid.

Derivatization for Volatility: Conversion of the free amino acid into a volatile and thermally stable derivative suitable for GC. nist.gov

Common derivatization strategies for GC analysis of amino acids include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form volatile silyl (B83357) derivatives. nist.govresearchgate.netnih.gov MSTFA is widely used, producing by-products that elute with the solvent front, minimizing interference. researchgate.net

Acylation/Esterification: This two-step process involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride (B1165640) or chloroformates). nih.govmdpi.comresearchgate.net Heptafluorobutyl chloroformate followed by amidation has been used for the chiral GC-MS analysis of secondary amino acids. nih.gov

Once derivatized, the compound can be analyzed by GC-MS, which offers high resolution and allows for the use of extensive mass spectral libraries for identification. researchgate.netsigmaaldrich.com

Strategies for Resolving Structural Isomers

The resolution of structural isomers, particularly enantiomers, is critical as different stereoisomers can have vastly different biological activities. this compound is a chiral compound, and its enantiomeric purity is often a key quality attribute. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for this purpose.

Several types of CSPs are effective for separating Fmoc-protected amino acids:

Cinchona Alkaloid-Based CSPs: These act as chiral ion exchangers. Zwitterionic and anion-exchanger types based on quinine (B1679958) have demonstrated excellent performance in separating enantiomers of Nα-Fmoc proteinogenic amino acids. The separation mechanism relies on ionic interactions, and the elution order is generally consistent, with D-enantiomers eluting before L-enantiomers. researchgate.net These CSPs have been successfully used to resolve stereoisomers of various β-methyl-substituted amino acids. nih.gov

Cyclodextrin-Based CSPs: These phases, such as CYCLOBOND I 2000, separate enantiomers based on inclusion complexation. The fluorene (B118485) structure of the Fmoc group fits well into the cyclodextrin (B1172386) cavity, making these columns suitable for separating N-Fmoc amino acids. sigmaaldrich.com

Macrocyclic Glycopeptide-Based CSPs: Phases like CHIROBIOTIC T are also effective for resolving N-derivatized amino acids, including those with Fmoc protection. sigmaaldrich.com

Alternatively, indirect methods can be used. This involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. acs.orgnist.gov

Table 1: Comparison of Chiral Stationary Phases for Isomer Resolution
Chiral Stationary Phase (CSP) TypePrinciple of SeparationApplicability to Fmoc-Amino AcidsReference
Cinchona Alkaloid-BasedChiral Ion ExchangeHigh enantioselectivity for Nα-Fmoc proteinogenic amino acids. researchgate.netnih.gov
Cyclodextrin-BasedInclusion ComplexationThe Fmoc group fits into the hydrophobic cavity, enabling separation. sigmaaldrich.com
Macrocyclic Glycopeptide-BasedMultiple chiral interactions (H-bonding, π-π, steric)Effective for resolving various N-derivatized amino acids. sigmaaldrich.com

Derivatization Strategies for Enhanced Analytical Performance

While this compound is already a derivative, further derivatization of the parent amino acid or related metabolites is often necessary to improve detectability and chromatographic behavior, especially in trace analysis.

Impact of Derivatization on Ionization Efficiency

In the context of LC-MS, derivatization is a powerful strategy to enhance the ionization efficiency of analytes, thereby improving detection sensitivity. researchgate.netacs.orgnist.gov Many small molecules, including underivatized amino acids, have low ionization efficiency in electrospray ionization (ESI).

Derivatization improves ESI-MS performance in several ways:

Introduction of a Chargeable Moiety: Reagents can be designed to add a permanent positive or negative charge to the analyte. This pre-charged derivative is more readily detected by the mass spectrometer. For example, derivatizing a molecule with a reagent containing a quaternary ammonium (B1175870) group ensures it carries a positive charge, significantly boosting the signal in positive-ion ESI mode.

Increased Hydrophobicity and Surface Activity: ESI is a surface-dependent process. Derivatization can increase the hydrophobicity of an analyte, causing it to preferentially migrate to the surface of the ESI droplet, which enhances its ionization and transfer into the gas phase. nih.gov This can lead to dramatic increases in signal intensity, sometimes by orders of magnitude. nih.gov

Improved Fragmentation: Derivatization can introduce specific functional groups that fragment in a predictable and efficient manner during tandem mass spectrometry (MS/MS). This leads to intense and diagnostic product ions, which is ideal for selective and sensitive quantification using MRM. researchgate.net

For a molecule like 3-(methylamino)butanoic acid, derivatization with a reagent like AQC or a custom-designed charge-carrying tag would convert it into a species that is not only well-retained in RPLC but also ionized with high efficiency, enabling trace-level detection in complex matrices. nist.govnih.gov

Quantitative Methodologies

The accurate quantification of this compound and its potential metabolites or derivatives in various samples is crucial for understanding its behavior in biological and chemical systems. This section details the advanced analytical methodologies employed for this purpose, with a focus on high-precision techniques and the necessary validation to ensure data reliability.

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier technique for the highly accurate and precise quantification of chemical compounds. nist.govsigmaaldrich.com It is often considered a reference method due to its ability to correct for sample matrix effects and variations in instrument response, which are common challenges in quantitative analysis. nist.gov The principle of IDMS involves the use of a stable, isotopically labeled version of the analyte as an internal standard. sigmaaldrich.comnih.gov

For the quantification of this compound, a stable isotope-labeled (SIL) internal standard, such as this compound labeled with ¹³C or ¹⁵N, would be synthesized. A known amount of this SIL internal standard is added to the sample containing the unlabeled (native) analyte prior to any sample preparation or analysis steps. nih.gov The native and labeled compounds are chemically identical and thus exhibit the same behavior during extraction, derivatization (if any), and chromatographic separation. nist.gov

The sample is then typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is capable of distinguishing between the native and the isotopically labeled forms of the compound due to their mass difference. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the SIL internal standard, the concentration of the native this compound in the original sample can be determined with high accuracy. nist.govnih.gov

The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the LC-MS/MS analysis. For this compound, with a molecular weight of 339.39 g/mol , the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. chemicalbook.comchemicalbook.com Fragmentation of this precursor ion would yield specific product ions that are characteristic of the molecule's structure.

Table 1: Illustrative MRM Transitions for IDMS Analysis of this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Native this compound340.1Hypothetical fragment 1The exact product ions would be determined through experimental infusion and fragmentation studies.
Native this compound340.1Hypothetical fragment 2Multiple transitions enhance confirmation.
¹³C₆,¹⁵N-N-Fmoc-(S)-3-(methylamino)butanoic acid347.1Corresponding labeled fragment 1The mass shift corresponds to the number of incorporated stable isotopes.
¹³C₆,¹⁵N-N-Fmoc-(S)-3-(methylamino)butanoic acid347.1Corresponding labeled fragment 2Used as the internal standard for quantification.

This table is for illustrative purposes. The exact m/z values for product ions would need to be determined experimentally.

Validation of Analytical Procedures in Complex Matrices

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, a thorough validation process is essential, particularly when dealing with complex matrices such as plasma, urine, or tissue homogenates. mdpi.commdpi.com Method validation demonstrates that the analytical procedure is suitable for the quantitative determination of this compound and its derivatives in these challenging sample types. researchgate.net The validation is typically performed in accordance with guidelines from regulatory bodies.

The key performance parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.com This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Matrix Effect: This evaluates the effect of co-eluting, undetected matrix components on the ionization of the analyte. It is determined by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. mdpi.com The use of a stable isotope-labeled internal standard in an IDMS method can significantly mitigate matrix effects. nih.gov

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with un-extracted standards that represent 100% recovery. mdpi.com

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage stability). researchgate.net

Table 2: Illustrative Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criteria (Illustrative)
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean value should be within ±15% of the nominal value (±20% at LOQ)
Precision (RSD) Within-run and between-run precision should not exceed 15% (20% at LOQ)
Matrix Effect RSD of the matrix factor across different lots of matrix should be ≤15%
Recovery Consistent, precise, and reproducible
Stability Analyte concentration should be within ±15% of the initial concentration

This table provides typical acceptance criteria based on general bioanalytical method validation guidelines. The specific criteria may vary depending on the application and regulatory requirements.

The successful validation of these analytical methodologies ensures that the data generated on the concentrations of this compound and its derivatives are reliable for their intended research or clinical applications.

Enzymatic and Biochemical Interactions of N Fmoc S 3 Methylamino Butanoic Acid Derived Structures

Proteolytic Stability and Resistance to Degradation

A primary challenge with using natural peptides as therapeutic agents is their rapid degradation by proteases in vivo. nih.govcreative-peptides.com A key strategy to overcome this is the N-methylation of the peptide backbone, a modification inherent to structures derived from N-Fmoc-(S)-3-(methylamino)butanoic acid. nih.govresearchgate.net This substitution of an amide proton with a methyl group imparts significant resistance to enzymatic cleavage. researchgate.netresearchgate.net

The enhanced stability arises from several factors. The N-methyl group introduces steric hindrance that can prevent the peptide from fitting into the active site of a protease. nih.gov Furthermore, N-methylation eliminates the hydrogen bond donor capability of the amide nitrogen, which can be crucial for enzyme-substrate recognition and binding. nih.govnih.gov This modification can also alter the local and global conformation of the peptide, making the scissile bond inaccessible to the enzyme. nih.gov It has been observed that N-methylation of an amide bond adjacent to the cleavage site can confer even greater resistance to enzymatic degradation than methylation at the cleavage site itself. nih.gov

Research has consistently demonstrated the effectiveness of this approach.

Studies on various peptides have shown that incorporating N-methylated residues significantly increases their stability against degradation by enzymes like chymotrypsin (B1334515) and proteinase K. nih.gov

Even a single N-methylated residue within a peptide sequence can substantially reduce proteolysis in a four-residue window around the modification. nih.gov

This strategy has been successfully used to enhance the stability of antimicrobial peptides and lipopeptides in human serum, with N-methylated analogs showing a greater remaining percentage over time compared to their non-methylated parent molecules. nih.gov

Summary of Research on Proteolytic Stability of N-Methylated Peptides
Peptide/StructureKey FindingReference
Oligomers of N-methyl PhenylalanineHighly resistant to proteolysis from chymotrypsin and proteinase K. nih.gov
G-protein-binding core-motif peptide (DKLYWWEFL)Insertion of single N-methyl residues dramatically increased resistance to proteolysis (72 to >1000-fold). nih.gov
Antimicrobial Peptides (TA4 and C10:0-A2)Substitution with N-methyl amino acids enhanced stability in serum, increasing the remaining peptide area after 1 hour of exposure. nih.gov
General PeptidomimeticsN-alkylation is a known strategy to reduce susceptibility to enzymatic degradation. researchgate.net

Role in Enzymatic Synthesis or Biocatalysis

While the Fmoc protecting group is primarily associated with chemical solid-phase peptide synthesis (SPPS), the building blocks it protects, including non-standard amino acids like this compound, are relevant to chemo-enzymatic and biocatalytic processes. researchgate.netnih.gov Biocatalysis offers an alternative to purely chemical methods, providing high stereoselectivity under mild conditions. researchgate.net

The use of enzymes in the synthesis of peptides containing N-methylated residues presents challenges. The ribosomal machinery in natural protein synthesis has difficulty incorporating N-methylated amino acids. nih.gov However, strategies are being developed to overcome this, such as reconfiguring tRNA and using specialized elongation factors to enhance ribosomal incorporation. nih.govacs.org

In chemo-enzymatic strategies, an N-protected amino acid can be coupled to a nucleotide fragment and then ligated to a tRNA molecule using an enzyme like T4 RNA ligase. acs.org This allows for the site-specific incorporation of noncanonical amino acids into proteins. Furthermore, enzymes are being engineered for specific C-C bond-forming reactions to produce complex non-standard amino acids that can then be used in peptide synthesis. chemrxiv.org The Fmoc group is crucial in these contexts for protecting the amino group during various synthetic and enzymatic steps. researchgate.netchemrxiv.org

Applications of Fmoc-Protected and N-Methylated Amino Acids in Synthesis
MethodologyRole of N-Fmoc-Amino Acid or DerivativeSignificanceReference
Solid-Phase Peptide Synthesis (SPPS)Fmoc-N-Me-AA-OH is the key building block for incorporating N-methylated residues into a peptide chain.Enables the creation of peptides with enhanced stability and bioavailability. researchgate.netnih.gov
Chemo-enzymatic SynthesisAn N-protected amino acid is enzymatically ligated to tRNA for ribosomal incorporation.Expands the range of noncanonical amino acids that can be integrated into proteins. acs.org
Biocatalytic ProductionFmoc protection is used after enzymatic synthesis of a non-standard amino acid to prepare it for peptide synthesis.Provides stereoselective routes to complex building blocks under benign conditions. researchgate.netchemrxiv.org

Influence on Enzyme Function (e.g., in Bradykinin (B550075) Potentiation by Peptides)

Peptides derived from N-methylated amino acids can act as potent and specific modulators of enzyme activity. researchgate.net A prominent example is their role in inhibiting Angiotensin-Converting Enzyme (ACE), which leads to the potentiation of bradykinin. biosyn.comnih.gov Bradykinin is a peptide that causes vasodilation and lowers blood pressure, but it is rapidly degraded by enzymes, primarily ACE. biosyn.comexpasy.org

Bradykinin-Potentiating Peptides (BPPs), originally discovered in snake venoms, are natural inhibitors of ACE. biosyn.comnih.gov By inhibiting ACE, these peptides prevent the degradation of bradykinin and also block the conversion of angiotensin I to the vasoconstrictor angiotensin II, resulting in a hypotensive effect. nih.gov The development of the first ACE inhibitor drug, captopril, was based on the chemical and pharmacological properties of these BPPs. biosyn.comnih.gov

Incorporating N-methylated residues into synthetic BPP analogues can enhance their inhibitory activity and stability. The modification can improve the peptide's binding affinity for the enzyme's active site and its pharmacokinetic profile. However, the influence is highly dependent on the position of the N-methylation, as it can also disrupt the conformation required for binding. nih.gov For instance, in studies with cAMP-dependent protein kinase, peptides with N-methyl amino acids at certain positions were found to be very poor substrates, possibly due to steric hindrance or an inability to adopt the necessary conformation for catalysis. nih.gov

Examples of Bradykinin-Potentiating Peptides (BPPs) and Their Origin
Peptide NameSourceSequenceReference
BPP 5aBothrops jararaca<EWPRP nih.gov
BPP 9aBothrops jararaca<EWGRPPGPPIPP nih.gov
BPP 10cBothrops jararaca<EAPWPNIIPP expasy.org
BPP 11aBothrops jararaca<EWPRPTPQIPP nih.gov
Phypo XaPhyllomedusa hipochondrialis<EFRPSYQIPP nih.gov
Note: <E represents pyroglutamic acid.

Interaction with Specific Receptor Systems (via derived peptides)

The N-methylation of peptides not only affects their interaction with enzymes but also significantly influences their binding to specific receptor systems. researchgate.net These modified peptides can serve as receptor agonists or antagonists with improved properties. The conformational constraints imposed by the N-methyl group can lock a peptide into a bioactive conformation, enhancing its affinity and selectivity for a target receptor. researchgate.netnih.gov Conversely, it can also abolish binding if the induced conformation is incompatible with the receptor's binding pocket. nih.gov

In the context of bradykinin potentiation, some BPPs are thought to act not only by inhibiting ACE but also by increasing bradykinin's affinity for its receptors, possibly by promoting their sensitization. biosyn.com Furthermore, the effects of some BPPs, such as BPP-5a, have been linked to the production of nitric oxide (NO) mediated through the activation of bradykinin B2 receptors and muscarinic acetylcholine (B1216132) M1 receptors. expasy.org This indicates a direct or indirect interaction with these receptor systems.

Systematic "N-methyl scanning," where each amino acid in a peptide is individually replaced by its N-methylated version, has been used to probe peptide-protein interactions and develop ligands with improved affinity and selectivity. nih.gov This technique has successfully generated peptide ligands that can specifically bind to different G-protein subtypes, demonstrating that N-methylation is a powerful tool for tuning the receptor interaction profile of a peptide. nih.gov

Future Research Directions and Unexplored Potential of N Fmoc S 3 Methylamino Butanoic Acid

Development of Novel and Scalable Synthetic Routes

The accessibility of N-Fmoc-(S)-3-(methylamino)butanoic acid is a critical prerequisite for its widespread investigation and application. While general methods for the synthesis of N-methylated amino acids and β-amino acids exist, the development of scalable and stereospecific routes to this particular compound remains a key research challenge.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh stereoselectivity, potential for scalability.Catalyst cost and sensitivity, optimization of reaction conditions.
Enzymatic ResolutionHigh enantioselectivity, mild reaction conditions.Enzyme availability and stability, separation of enantiomers.
Chiral Pool SynthesisReadily available starting materials.Limited availability of suitable chiral precursors.
Flow ChemistryImproved safety, scalability, and reproducibility.Initial setup costs, requirement for specialized equipment.

The development of a robust and versatile synthetic toolbox will be instrumental in unlocking the full potential of this compound for various applications.

Expanded Applications in Chemical Biology and Material Sciences

The unique structural features of this compound make it a compelling candidate for a range of applications in both chemical biology and material sciences.

In chemical biology, the incorporation of this N-methylated β-amino acid into peptide sequences could lead to the development of novel peptidomimetics with enhanced therapeutic potential. nih.govnih.gov N-methylation is known to improve the pharmacokinetic properties of peptides by increasing their resistance to enzymatic degradation and enhancing their membrane permeability. researchgate.netnih.gov The β-amino acid backbone further contributes to proteolytic stability and can induce unique secondary structures, such as helices and turns, which can be exploited to mimic or disrupt protein-protein interactions. nih.govnih.govresearchgate.net Future research should explore the use of this compound in the design of enzyme inhibitors, receptor antagonists, and antimicrobial peptides. researchgate.netacs.org

In the realm of material sciences, Fmoc-protected amino acids have been shown to self-assemble into a variety of nanostructures with interesting properties. rsc.org The interplay between the aromatic Fmoc group, the chiral center, and the N-methylated backbone of this compound could lead to the formation of novel hydrogels, nanofibers, or other biomaterials. These materials could find applications in drug delivery, tissue engineering, and as scaffolds for catalysis. For example, Fmoc-glycine has been investigated for its anti-corrosion properties due to the adsorption of the fluorenyl ring onto metal surfaces. Similar properties could be explored for materials derived from this compound.

Advanced Biophysical Characterization of Derived Peptide and Peptidomimetic Structures

A fundamental understanding of how this compound influences the structure and dynamics of peptides is crucial for its rational application. The N-methyl group eliminates the hydrogen bond donor capacity of the amide bond and can favor a cis-amide bond conformation, significantly altering the local and global structure of a peptide. researchgate.net The β-amino acid backbone also introduces greater conformational flexibility compared to its α-amino acid counterpart.

Future research should employ a suite of advanced biophysical techniques to characterize peptides and peptidomimetics containing this building block. These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional solution structure, probe local conformational preferences (including cis/trans isomerization of the N-methylated amide bond), and study the dynamics of the peptide backbone and side chains. acs.org

X-ray Crystallography: To obtain high-resolution solid-state structures of derived peptides, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content (e.g., helices, sheets, turns) of peptides in solution and to monitor conformational changes upon binding to biological targets. nih.gov

Molecular Dynamics (MD) Simulations: To complement experimental data by providing insights into the conformational landscape and dynamic behavior of these molecules in different environments. scirp.org

By systematically studying a range of model peptides, researchers can establish a set of "rules" governing the structural impact of incorporating this compound, which will be invaluable for the design of functional peptidomimetics.

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The combination of computational modeling and experimental synthesis offers a powerful paradigm for the development of molecules with tailored properties. nih.govresearchgate.net For this compound, computational tools can be leveraged to predict the structural and functional consequences of its incorporation into peptides and other molecules, thereby guiding synthetic efforts towards the most promising candidates.

Future research in this area should focus on:

Developing and validating force field parameters for N-methylated β-amino acids to ensure accurate molecular mechanics and dynamics simulations.

Utilizing computational docking and virtual screening to identify potential biological targets for peptidomimetics containing this residue. nih.gov This can help in designing inhibitors of protein-protein interactions or ligands for specific receptors.

Employing quantum mechanics (QM) calculations to understand the intrinsic conformational preferences and electronic properties of the building block and its influence on peptide structure. researchgate.net

Designing novel foldamers with predictable and stable three-dimensional structures based on the unique conformational constraints imposed by this compound.

This integrated approach, where computational predictions inform experimental design and experimental results refine computational models, will accelerate the discovery and optimization of novel molecules with applications in medicine and materials science. mdpi.com

Q & A

Q. What are the key steps for synthesizing N-Fmoc-(S)-3-(methylamino)butanoic acid in peptide synthesis?

The synthesis typically involves introducing the Fmoc (fluorenylmethyloxycarbonyl) protecting group to the amine functionality of the parent amino acid. This is achieved by reacting 3-(methylamino)butanoic acid with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base such as sodium carbonate. The reaction is performed in dimethylformamide (DMF) at room temperature to ensure efficient coupling while minimizing side reactions. Post-synthesis, purification via reversed-phase HPLC or flash chromatography is recommended to isolate the product .

Q. How should this compound be stored to ensure stability?

Store the compound in a sealed container under inert gas (e.g., argon) at 0–6°C to prevent degradation. Moisture-sensitive handling is critical, as hydrolysis of the Fmoc group can occur under humid conditions. Long-term stability is enhanced by storing in a desiccator with silica gel .

Q. What personal protective equipment (PPE) is required during handling?

Wear nitrile gloves, lab coats, and safety goggles. While the compound is not classified as hazardous under OSHA standards, avoid inhalation of dust and direct skin contact. Use fume hoods for weighing and dispensing to mitigate aerosol formation .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?

Coupling efficiency depends on steric hindrance and reaction conditions. Use activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary base (e.g., DIPEA) in DMF. Microwave-assisted synthesis at 50–60°C can enhance reaction rates for sterically hindered residues. Monitor coupling completion via the Kaiser test or LC-MS .

Q. What analytical methods are recommended to confirm chiral purity and structural integrity?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of acetonitrile/water (0.1% TFA) to verify enantiomeric excess (>99%).
  • LC-MS : Confirm molecular weight (theoretical [M+H]+: ~380.4 g/mol) and detect impurities.
  • NMR (¹H/¹³C) : Analyze chemical shifts for the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and methylamino moiety (δ ~2.8 ppm) .

Q. How can researchers address contradictions in reported bioactivity data for Fmoc-protected amino acid derivatives?

Discrepancies may arise from differences in stereochemistry or side-chain modifications. For example:

  • Stereochemical effects : Compare (S)- vs. (R)-configured derivatives using assays targeting chiral receptors (e.g., GPCRs).
  • Structural analogs : Test compounds like Fmoc-4-(4-aminophenyl)butanoic acid (anti-inflammatory activity) to isolate the role of the methylamino group .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

  • Use low-temperature coupling (0–4°C) with pre-activated derivatives.
  • Avoid prolonged exposure to basic conditions during Fmoc deprotection (20% piperidine in DMF for ≤10 minutes).
  • Incorporate additives like HOBt (hydroxybenzotriazole) to suppress racemization .

Q. How does the methylamino group influence peptide conformation and target interactions?

The methylamino side chain introduces a cationic charge at physiological pH, enhancing interactions with anionic targets (e.g., nucleic acids or sulfated glycosaminoglycans). Molecular dynamics simulations can model its impact on peptide helicity or β-sheet propensity .

Methodological Troubleshooting

Q. How to resolve low yields during SPPS incorporation of this compound?

  • Steric hindrance : Extend coupling times (2–4 hours) or use double coupling.
  • Solvent optimization : Switch to DCM/DMF (1:1) for improved solubility.
  • Side reactions : Pre-activate the amino acid with HATU/DIPEA for 5 minutes before resin addition .

Q. What causes unexpected by-products in Fmoc deprotection, and how are they identified?

By-products may arise from incomplete piperidine cleavage or oxidation. Use LC-MS to detect:

  • Fmoc-diketopiperazine : m/z ~330.3 (cyclic by-product from intramolecular cyclization).
  • Oxidized residues : Check for methionine-like oxidation (m/z +16). Adjust deprotection protocols to include reducing agents like TCEP .

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